6-溴-2-(3-溴苯基)喹啉-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related quinoline derivatives involves several strategies, including the Buchwald–Hartwig amination and intramolecular cyclization reactions. One such process reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines, achieving yields of 60–88% (Bonacorso et al., 2018). Another approach involved the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to various quinoline derivatives through bromination and alkaline hydrolysis processes (Klásek et al., 2003).

Molecular Structure Analysis

Studies on the molecular structure and characterization of quinoline derivatives have employed a combination of experimental and theoretical methods. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of related compounds like 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid have been thoroughly investigated, providing insights into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions (Ulahannan et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, highlighting their versatile chemical properties. For instance, the synthesis of novel quinoline derivatives through Sonogashira cross-coupling reactions showcases the ability to introduce different substituents into the quinoline core, affecting its chemical behavior and potential applications (Rodrigues et al., 2019).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their photophysical behavior, are crucial for their application in materials science. Investigations into the photophysics of these compounds have revealed intraligand and charge-transfer type transitions, which are significant for their use in optoelectronic devices (Bonacorso et al., 2018).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. Studies have shown that these compounds can form stable complexes with DNA, suggesting potential applications in medicinal chemistry and drug design due to their interactions with biological macromolecules (Ulahannan et al., 2015).

科学研究应用

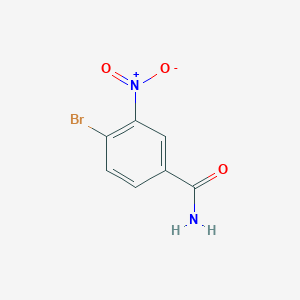

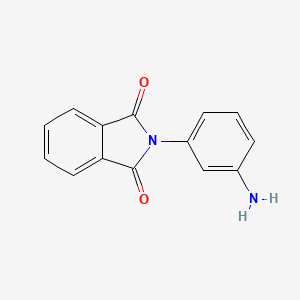

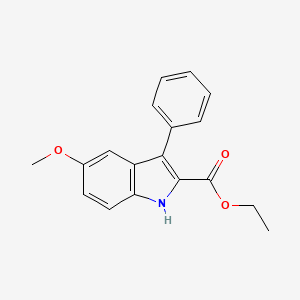

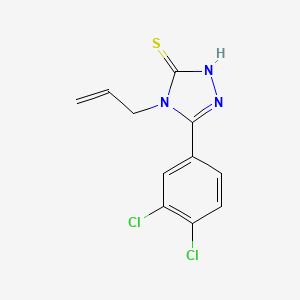

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Br2NO2 . It’s a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .

Quinolines play a major role in the field of medicinal chemistry . They are an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Quinoline and its derivatives have shown potential biological and pharmaceutical activities . They have been used in the synthesis of bioactive compounds . For example, they have been used in the synthesis of bioactive chalcone derivatives .

The synthesis of quinolines involves various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These are classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Br2NO2 . It’s a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .

Quinolines play a major role in the field of medicinal chemistry . They are an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Quinoline and its derivatives have shown potential biological and pharmaceutical activities . They have been used in the synthesis of bioactive compounds . For example, they have been used in the synthesis of bioactive chalcone derivatives .

The synthesis of quinolines involves various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These are classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Br2NO2 . It’s a type of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .

Quinolines play a major role in the field of medicinal chemistry . They are an essential scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Quinoline and its derivatives have shown potential biological and pharmaceutical activities . They have been used in the synthesis of bioactive compounds . For example, they have been used in the synthesis of bioactive chalcone derivatives .

The synthesis of quinolines involves various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These are classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

属性

IUPAC Name |

6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFMZMLZEJHETP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359828 |

Source

|

| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |

CAS RN |

350998-36-6 |

Source

|

| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)